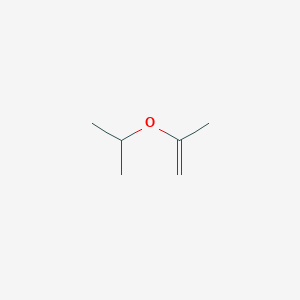
2-isopropoxypropene
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-isopropoxypropene is an organic compound with the molecular formula C6H12O. It is a type of ether, characterized by the presence of an oxygen atom connected to two alkyl or aryl groups. This compound is known for its use in various chemical reactions and industrial applications due to its unique properties.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
2-isopropoxypropene can be synthesized through several methods. One common method involves the reaction of isopropyl alcohol with propylene in the presence of an acid catalyst. This reaction typically occurs under elevated temperatures and pressures to facilitate the formation of the ether bond .
Industrial Production Methods
In industrial settings, the production of isopropenyl isopropyl ether often involves the use of sulfuric acid or other strong acids as catalysts. The process includes the dehydration of isopropyl alcohol, which results in the formation of the desired ether compound .
Analyse Des Réactions Chimiques
Types of Reactions
2-isopropoxypropene undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding aldehydes or ketones.
Reduction: Reduction reactions can convert it into alcohols.
Substitution: It can participate in substitution reactions where one of the alkyl groups is replaced by another group.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Halogenating agents like hydrogen bromide (HBr) or hydrogen iodide (HI) can be used for substitution reactions.
Major Products Formed
Oxidation: Aldehydes or ketones.
Reduction: Alcohols.
Substitution: Alkyl halides and alcohols.
Applications De Recherche Scientifique
2-isopropoxypropene has a wide range of applications in scientific research:
Chemistry: It is used as a solvent and reagent in various organic synthesis reactions.
Biology: It serves as a medium for certain biological reactions and processes.
Medicine: It is explored for its potential use in drug delivery systems and as a pharmaceutical intermediate.
Industry: It is utilized in the production of polymers, resins, and other industrial chemicals
Mécanisme D'action
The mechanism of action of isopropenyl isopropyl ether involves its interaction with various molecular targets and pathways. For instance, in oxidation reactions, the ether bond is cleaved, and the compound undergoes transformation into aldehydes or ketones. The presence of the double bond in the isopropenyl group makes it more reactive towards nucleophilic attack, facilitating various chemical transformations .
Comparaison Avec Des Composés Similaires
Similar Compounds
Isopropyl ether: Similar in structure but lacks the double bond present in isopropenyl isopropyl ether.
Diisopropyl ether: Another related compound but with two isopropyl groups attached to the oxygen atom.
Vinyl isopropyl ether: Contains a vinyl group instead of an isopropenyl group.
Uniqueness
2-isopropoxypropene is unique due to the presence of the isopropenyl group, which imparts distinct reactivity and chemical properties. This makes it more versatile in various chemical reactions compared to its similar counterparts .
Propriétés
Numéro CAS |
4188-63-0 |
|---|---|
Formule moléculaire |
C6H12O |
Poids moléculaire |
100.16 g/mol |
Nom IUPAC |
2-prop-1-en-2-yloxypropane |
InChI |
InChI=1S/C6H12O/c1-5(2)7-6(3)4/h6H,1H2,2-4H3 |
Clé InChI |
MLALRMZPIVORPQ-UHFFFAOYSA-N |
SMILES |
CC(C)OC(=C)C |
SMILES canonique |
CC(C)OC(=C)C |
Synonymes |
Ether Isopropenyl Isopropyl; 2-(1-Methylethoxy)-1-propene; Isopropenyl Isopropyl Ether; Isopropyl 2-Propenyl Ether |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
















